molecular formula C40H43NO16S B13854328 Raloxifene 6,4'-Bis--D-glucuronide

Raloxifene 6,4'-Bis--D-glucuronide

Cat. No.: B13854328
M. Wt: 825.8 g/mol
InChI Key: PATGTLHTGJEFAD-SLTHDDBBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of raloxifene 6,4’-bis-beta-D-glucuronide involves the glucuronidation of raloxifene. This process can be achieved using microbial biotransformation, where specific microorganisms such as Streptomyces sp. NRRL 21489 are employed to catalyze the reaction . The reaction conditions typically include an aqueous medium, controlled pH, and temperature to optimize the enzyme activity of the microorganisms.

Industrial Production Methods

Industrial production of raloxifene 6,4’-bis-beta-D-glucuronide involves large-scale fermentation processes using bioreactors. The microbial cultures are grown under controlled conditions, and the product is extracted and purified using techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Raloxifene 6,4’-bis-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moieties are cleaved off, reverting it back to raloxifene. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the glucuronide bonds.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed

The major product formed from the hydrolysis of raloxifene 6,4’-bis-beta-D-glucuronide is raloxifene itself. Oxidation and reduction reactions can lead to various oxidized or reduced forms of raloxifene .

Mechanism of Action

Raloxifene 6,4’-bis-beta-D-glucuronide exerts its effects by interacting with estrogen receptors. As a metabolite of raloxifene, it retains the ability to modulate estrogen receptor activity, exhibiting both agonistic and antagonistic effects depending on the tissue type. This modulation helps in maintaining bone density and reducing the risk of breast cancer .

Comparison with Similar Compounds

Similar Compounds

  • Raloxifene 6-glucuronide
  • Raloxifene 27-glucuronide
  • Raloxifene 6,27-diglucuronide

Uniqueness

Raloxifene 6,4’-bis-beta-D-glucuronide is unique due to its dual glucuronidation at the 6 and 4’ positions, which significantly enhances its solubility and excretion compared to other glucuronidated forms of raloxifene . This dual modification also influences its pharmacokinetic properties, making it a valuable compound for studying the metabolism and therapeutic effects of raloxifene.

Properties

Molecular Formula

C40H43NO16S

Molecular Weight

825.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[5-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C40H43NO16S/c42-27(19-4-8-21(9-5-19)53-17-16-41-14-2-1-3-15-41)26-24-18-23(55-40-33(48)29(44)31(46)35(57-40)38(51)52)12-13-25(24)58-36(26)20-6-10-22(11-7-20)54-39-32(47)28(43)30(45)34(56-39)37(49)50/h4-13,18,28-35,39-40,43-48H,1-3,14-17H2,(H,49,50)(H,51,52)/t28-,29-,30-,31-,32+,33+,34-,35-,39+,40+/m0/s1

InChI Key

PATGTLHTGJEFAD-SLTHDDBBSA-N

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O

Origin of Product

United States

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